A Comprehensive Technical Guide to tert-Butyl-(R)-pyrrolidine-3-carboxylate Hydrochloride: A Cornerstone Chiral Building Block
A Comprehensive Technical Guide to tert-Butyl-(R)-pyrrolidine-3-carboxylate Hydrochloride: A Cornerstone Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, this compound provides a rigid scaffold with a defined stereochemistry that is invaluable for the construction of complex, biologically active molecules.[1][2] The presence of the tert-butyl ester protecting group on the carboxylic acid and the hydrochloride salt of the secondary amine allows for selective manipulation of the molecule during synthetic sequences. This guide offers an in-depth exploration of its chemical structure, synthesis, analytical characterization, and applications, providing researchers and drug development professionals with the critical information needed to effectively utilize this versatile compound.
Physicochemical Properties and Chemical Structure
The fundamental properties of tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride are summarized in the table below. The chemical structure features a pyrrolidine ring with a tert-butoxycarbonyl group at the 3-position and a secondary amine which is protonated to form the hydrochloride salt. The "(R)" designation signifies the stereochemical configuration at the chiral center (C3).
| Property | Value |
| Chemical Formula | C9H18ClNO2 |
| Molecular Weight | 207.70 g/mol |
| CAS Number | 2710510-52-2[3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Chemical Structure:
Caption: Chemical structure of tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride.
Synthesis of tert-Butyl-(R)-pyrrolidine-3-carboxylate Hydrochloride
The synthesis of this chiral building block often starts from a readily available chiral precursor, such as (R)-pyrrolidine-3-carboxylic acid.[4] The following is a representative synthetic protocol.
Synthetic Scheme:
Caption: Synthetic workflow for tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride.
Experimental Protocol:
Step 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic acid
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Dissolve (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and water.
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Add sodium hydroxide (1.1 equivalents) and stir until fully dissolved.
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Add di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Acidify the reaction mixture with a cold aqueous solution of citric acid to pH 3-4.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid.
Causality: The use of a biphasic dioxane/water system facilitates the reaction between the water-soluble amino acid and the organic-soluble (Boc)2O. Sodium hydroxide acts as a base to deprotonate the carboxylic acid and activate the amine for nucleophilic attack on the Boc anhydride.
Step 2: Tert-butyl Esterification
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Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid in dichloromethane (DCM).
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Add tert-butanol (1.5 equivalents), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Stir the reaction mixture at room temperature for 18-24 hours.
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to obtain tert-butyl N-Boc-(R)-pyrrolidine-3-carboxylate.
Causality: DCC is a coupling agent that activates the carboxylic acid for esterification. DMAP serves as a nucleophilic catalyst to accelerate the reaction.
Step 3: N-Boc Deprotection and Hydrochloride Salt Formation
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Dissolve tert-butyl N-Boc-(R)-pyrrolidine-3-carboxylate in a minimal amount of dioxane.
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Add a solution of hydrogen chloride in dioxane (4 M, 2-3 equivalents) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
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Concentrate the reaction mixture under reduced pressure to afford tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride as a solid.
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The product can be further purified by recrystallization if necessary.
Causality: The strong acidic conditions provided by HCl in dioxane selectively cleave the acid-labile N-Boc protecting group, while the tert-butyl ester remains intact. The excess HCl ensures the formation of the hydrochloride salt of the secondary amine.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), pyrrolidine ring protons (multiplets, ~2.0-3.5 ppm), and the N-H proton (broad singlet, exchangeable with D2O). |
| ¹³C NMR | Resonances for the tert-butyl carbons, the pyrrolidine ring carbons, and the ester carbonyl carbon (~170 ppm). |
| Mass Spectrometry (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (broad, ~2400-3200 cm⁻¹ for the ammonium salt), C=O stretch of the ester (~1730 cm⁻¹), and C-O stretch. |
| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity. |
Applications in Research and Drug Development
The chiral pyrrolidine scaffold is a privileged motif in a wide range of pharmaceuticals and natural products.[5] tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride serves as a key intermediate in the synthesis of numerous biologically active compounds.
Example Application: Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The synthesis of certain DPP-4 inhibitors utilizes a chiral pyrrolidine core derived from tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride.[4]
Caption: Generalized synthetic pathway towards a DPP-4 inhibitor.
The (R)-stereochemistry of the pyrrolidine ring is often crucial for the specific binding to the active site of the DPP-4 enzyme, highlighting the importance of using enantiomerically pure starting materials.
Safety and Handling
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]
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Precautionary Measures:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride is a high-value chiral building block with significant applications in synthetic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the research and development of new chemical entities.
References
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines - Benchchem.
- tert-butyl (3R)
- tert-butyl (3S)
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery - Benchchem.
